molecular formula C14H12N2O4S B2767930 2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione CAS No. 685106-92-7

2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione

Cat. No. B2767930
CAS RN: 685106-92-7
M. Wt: 304.32
InChI Key: DFGZSMHIFKITMW-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C14H12N2O4S and its molecular weight is 304.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Pyrolytic Generation of Methyleneketene

Research indicates that compounds structurally related to 2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione are utilized in studying pyrolytic reactions, particularly in the generation of methyleneketene, which has implications in understanding thermal decomposition pathways and creating new synthetic routes for chemical compounds (Brown, Eastwood, & McMullen, 1976).

N-Confused Porphyrin Derivatives

This chemical framework is used in the synthesis of novel N-confused porphyrin derivatives, indicating its potential in the development of new materials for applications in photodynamics and catalysis (Li et al., 2011).

Polymerization and Materials Science

Polymerization Studies

The chemical structure is involved in polymerization research, contributing to the development of new polymers with potential applications in materials science, indicating its role in advancing materials engineering and design (Mallakpour, Karami-Dezcho, & Sheikholeslami, 1998).

Molecular Interaction and Structural Analysis

Supramolecular Structures

Research into the supramolecular structures of compounds similar to this compound helps in understanding molecular interactions, which is crucial for the design of new molecular assemblies and materials (Low et al., 2002).

Advanced Synthetic Methods

Ionic Liquid Promoted Synthesis

The framework is also explored in the context of green chemistry, such as in ionic liquid promoted syntheses, which highlights its role in developing more sustainable chemical processes (Shelke et al., 2009).

properties

IUPAC Name

2,2-dimethyl-5-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-14(2)19-11(17)10(12(18)20-14)8-9-4-3-6-16(9)13-15-5-7-21-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGZSMHIFKITMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=CN2C3=NC=CS3)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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